Hydroxyitraconazole
Descripción general
Descripción
Hydroxyitraconazole is an active metabolite of Itraconazole, a medication used in the management and treatment of fungal infections . It is a broad-spectrum antifungal agent that inhibits ergosterol synthesis, which helps maintain the cell membrane in fungi .
Synthesis Analysis
Itraconazole undergoes rapid metabolism to form Hydroxyitraconazole . This metabolite also contributes to the anti-fungal activity exhibited by the parent compound .Molecular Structure Analysis
The molecular formula of Hydroxyitraconazole is C35H38Cl2N8O5 . The structure includes several functional groups and has four defined stereocenters .Chemical Reactions Analysis
Hydroxyitraconazole is formed through the metabolism of Itraconazole . Both Itraconazole and Hydroxyitraconazole are effective inhibitors of cytochrome P450 (CYP) 3A4 and p-glycoprotein (pgp)-mediated efflux transporters .Aplicaciones Científicas De Investigación
Therapeutic Drug Monitoring
- Field : Clinical Infectious Diseases
- Application : Hydroxyitraconazole, the active metabolite of itraconazole, is used for the management of fungal diseases. Therapeutic drug monitoring (TDM) of itraconazole is advocated because of its variable pharmacokinetics and clinically relevant concentration-effect relationships among patients .
- Methods : Patients treated with itraconazole for at least 3 weeks for prophylaxis or an Aspergillus-related syndrome and undergoing TDM were identified from laboratory records. Total itraconazole concentrations were measured using a bioassay .
- Results : Determination of itraconazole concentration levels using a cutoff concentration of 17.1 mg/L was associated with a sensitivity and specificity of 53.9% and 92.1%, respectively, and a positive and negative predictive value of 85.9% and 69.1%, respectively, for predicting the subsequent development of toxicity .
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- Field : Clinical Applications of Mass Spectrometry in Drug Analysis
- Application : Hydroxyitraconazole is quantitated in serum by LC-MS/MS for therapeutic drug monitoring to ensure optimal dosing .
- Methods : Specimen preparation includes protein precipitation with a methanol and acetonitrile mixture, centrifugation, and filtration. Analyte separation is achieved by reverse-phase chromatography using a dC18 column and a linear gradient of methanol in water. Analytes are detected by multiple reaction monitoring mass spectrometry and quantitated by comparison to a standard curve .
- Results : This method allows for the simultaneous quantitation of triazole antifungal compounds in serum, including hydroxyitraconazole .
Pharmacokinetics
- Field : Pharmacokinetics
- Application : Hydroxyitraconazole, the active metabolite of itraconazole, is used in pharmacokinetic studies to understand the metabolism of itraconazole. It helps in understanding the role of CYP3A4 enzyme in the metabolism of itraconazole .
- Methods : The concentration of itraconazole and its metabolites, including hydroxyitraconazole, are determined in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This helps in understanding the metabolic pathway of itraconazole .
- Results : The results of such studies provide valuable insights into the metabolism of itraconazole and the role of CYP3A4 enzyme in this process .
Pharmacokinetics
- Field : Pharmacokinetics
- Application : Hydroxyitraconazole, the active metabolite of itraconazole, is used in pharmacokinetic studies to understand the metabolism of itraconazole. It helps in understanding the role of CYP3A4 enzyme in the metabolism of itraconazole .
- Methods : The concentration of itraconazole and its metabolites, including hydroxyitraconazole, are determined in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This helps in understanding the metabolic pathway of itraconazole .
- Results : The results of such studies provide valuable insights into the metabolism of itraconazole and the role of CYP3A4 enzyme in this process .
Safety And Hazards
Propiedades
IUPAC Name |
4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVOEOJQLKSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920835 | |
Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyitraconazole | |
CAS RN |
112559-91-8 | |
Record name | Hydroxyitraconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.